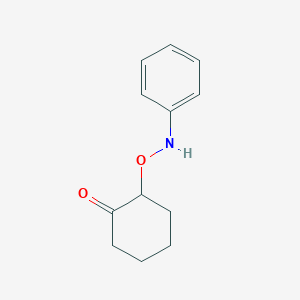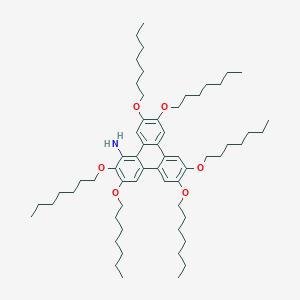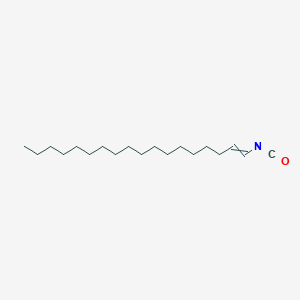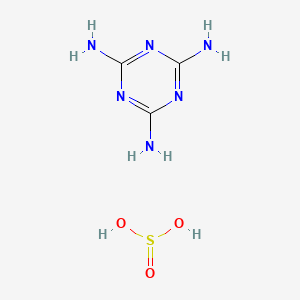![molecular formula C11H12O2S B14255621 3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal CAS No. 207407-52-1](/img/structure/B14255621.png)
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal is an organic compound characterized by the presence of a methoxy group, a methylsulfanyl group, and an aldehyde group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or sodium thiomethoxide (NaSMe).
Major Products Formed
Oxidation: Formation of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-Methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid
- 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid
- 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Uniqueness
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal is unique due to the presence of both methoxy and methylsulfanyl groups on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups with the aldehyde group provides a versatile scaffold for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
207407-52-1 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
3-(4-methoxy-3-methylsulfanylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O2S/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3 |
Clave InChI |
FDCXZOODOFTNHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)

![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)



![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)

![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

